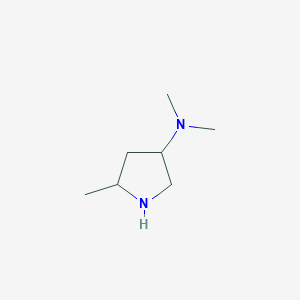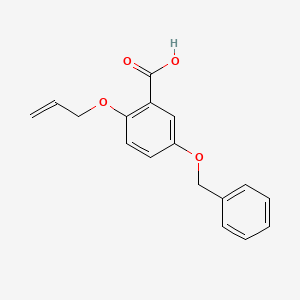
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is a complex organic compound that features a tert-butyl group, an aminopropanamido group, and a cyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the intermediate compounds through a series of reactions such as amination, protection, and coupling reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. These methods can also help in scaling up the production while maintaining the purity and quality of the compound .
化学反応の分析
Types of Reactions
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carbamate functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
科学的研究の応用
Chemistry
In chemistry, tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is used as a building block for the synthesis of more complex molecules. It can serve as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
作用機序
The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
類似化合物との比較
Similar Compounds
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-aminocyclohexyl)carbamate
- tert-Butyl (2-aminopropyl)carbamate
Uniqueness
tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(isopropyl)carbamate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to exhibit distinct reactivity and interactions compared to other similar compounds .
特性
分子式 |
C17H33N3O3 |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C17H33N3O3/c1-11(2)20(16(22)23-17(4,5)6)14-10-8-7-9-13(14)19-15(21)12(3)18/h11-14H,7-10,18H2,1-6H3,(H,19,21) |
InChIキー |
SQQMVVUDDZYMOM-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C1CCCCC1NC(=O)C(C)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


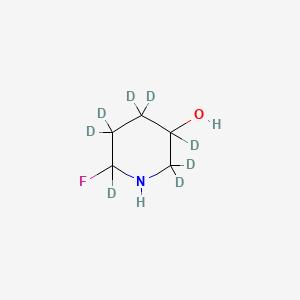
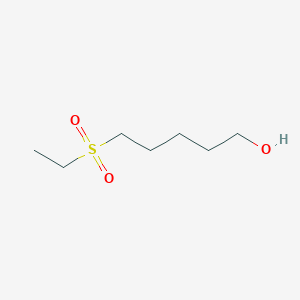
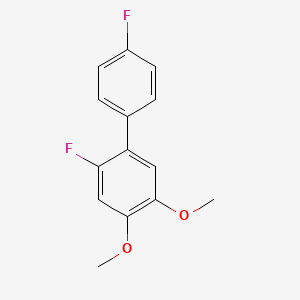
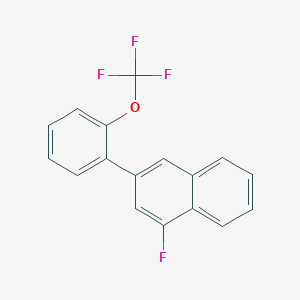

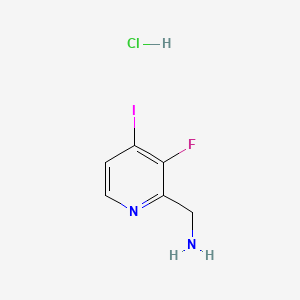
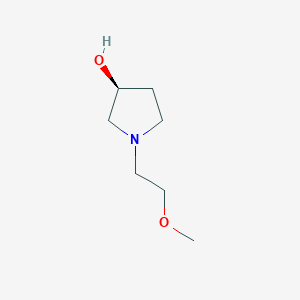
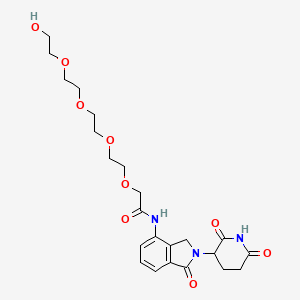
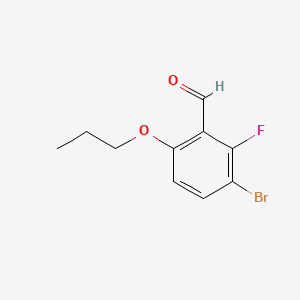
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
